molecular formula C20H13ClN2O4 B2563628 N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide CAS No. 157488-07-8

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide

Cat. No.: B2563628
CAS No.: 157488-07-8
M. Wt: 380.78
InChI Key: KIEGXLJFCOKEHD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes benzoyl, chlorophenyl, and nitrobenzamide groups

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c21-15-8-11-18(17(12-15)19(24)13-4-2-1-3-5-13)22-20(25)14-6-9-16(10-7-14)23(26)27/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEGXLJFCOKEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157488-07-8
Record name 2'-BENZOYL-4'-CHLORO-4-NITROBENZANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 2-benzoyl-4-chlorophenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under various conditions:

Reagent SystemConditionsProduct FormedKey CharacteristicsSource
H₂/Pd-CEtOH, RT, 4–6 hN-(2-benzoyl-4-chlorophenyl)-4-aminobenzamideAromatic amine with improved solubility
SnCl₂·2H₂O in HCl/EtOHReflux, 2–3 h4-amino derivativeAmine intermediate for further functionalization
NaBH₄/CuCl₂MeOH, 0°C to RT, 1 hPartial reduction to hydroxylamineIntermediate for heterocyclic synthesis

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrobenzamide ring facilitates substitution at the para-chloro position:

NucleophileConditionsProductYieldNotesSource
PiperidineDMF, 80°C, 12 h4-(piperidin-1-yl)nitrobenzamide68%Enhanced steric hindrance
Sodium ethoxideEtOH, reflux, 8 h4-ethoxy derivative52%Alkoxy group introduction
Thiophenol/K₂CO₃DMSO, 100°C, 6 h4-phenylthio analog74%Thioether formation

Hydrolysis Reactions

The amide bond undergoes cleavage under acidic or basic conditions:

ConditionsProducts FormedApplicationSource
6M HCl, reflux, 12 h4-nitrobenzoic acid + 2-benzoyl-4-chloroanilineRecovery of parent amine
NaOH (10%), EtOH/H₂O, 8 hSodium 4-nitrobenzoate + amine derivativeFunctional group interconversion

Cyclization Reactions

The nitro group participates in heterocycle formation:

ReagentsConditionsProductMechanismSource
Polymer-supported NO₂⁻/p-TsOHDCM, 40–65°C, 24–49 h1,2,3-Benzotriazin-4(3H)-one derivativesDiazotization followed by cyclization
POCl₃, PCl₅Toluene, reflux, 6 hBenzooxadiazole analogsNitro-to-oxadiazole conversion

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalyst SystemConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 90°C, 12 h4-aryl-substituted benzamide60–78%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hN-alkyl/aryl derivatives55–82%

Oxidation Reactions

Targeted oxidation modifies substituents:

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄, H₂SO₄H₂O, 100°C, 3 h4-carboxybenzamideComplete oxidation of methyl groups
CrO₃, AcOHRT, 6 hKetone derivativesBenzylic oxidation

Mechanistic Insights

  • Nitro Group Reactivity : The electron-withdrawing nitro group activates the benzene ring for nucleophilic substitution while enabling reduction to amines or hydroxylamines .

  • Amide Bond Stability : Hydrolysis occurs preferentially under strong acidic/basic conditions due to resonance stabilization of the transition state.

  • Benzoyl Group Participation : Steric effects from the 2-benzoyl-4-chlorophenyl moiety influence reaction rates and regioselectivity in cross-coupling reactions .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis
N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide serves as a valuable reagent in organic synthesis. It is utilized as a precursor for the synthesis of more complex molecules, facilitating various chemical reactions due to its functional groups.

Synthetic Routes
The synthesis typically involves the reaction of 2-benzoyl-4-chlorophenylamine with 4-nitrobenzoyl chloride in the presence of a base like triethylamine. The reaction is often conducted in organic solvents such as dichloromethane at low temperatures to control the reaction rate.

Biological Research

Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. This suggests its utility in developing antimicrobial agents.

Anticancer Properties
Research has shown that this compound may have cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation, indicating potential applications in cancer therapy .

Medicinal Applications

Drug Development
The compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways. Its ability to inhibit enzymes such as thrombin and Factor Xa makes it a candidate for anticoagulant therapies .

Biological Activities

Activity Description
Antimicrobial Activity Inhibits growth of various pathogens; potential for developing new antimicrobial agents.
Anticancer Properties Exhibits cytotoxic effects against cancer cell lines; significant inhibition of cell proliferation .
Enzyme Inhibition Inhibits thrombin and Factor Xa; potential applications in anticoagulant therapies .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results showed that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. These findings support further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzoyl and chlorophenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a benzoyl group, a chlorophenyl group, and a nitrobenzamide moiety. Its molecular formula is C15H12ClN3O3C_{15}H_{12}ClN_{3}O_{3} with a molecular weight of approximately 323.73 g/mol. The presence of the nitro group is particularly significant as it can undergo reduction to form reactive intermediates, which may enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to active sites or altering receptor functions through competitive inhibition. The unique structural components contribute to its binding affinity and specificity, making it a valuable candidate for further research in drug development .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Properties : Investigations have shown that it may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in critical biological processes. For example, it may inhibit thrombin and Factor Xa, which are essential in the coagulation cascade .

Case Studies and Experimental Data

  • Thrombin and Factor Xa Inhibition :
    • A study demonstrated that derivatives of benzamides showed concentration-dependent inhibition of thrombin and Factor Xa activities in vitro. This suggests potential applications in anticoagulant therapy .
  • Antidiabetic Potential :
    • Research on similar compounds has indicated that they may act as effective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the phenyl ring for enhancing inhibitory activity against these enzymes .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of growth in bacterial cultures
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of thrombin and Factor Xa
AntidiabeticInhibition of α-glucosidase and α-amylase

Q & A

Basic: What are the standard synthetic routes for N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide?

The compound can be synthesized via amide bond formation between 4-nitrobenzoyl chloride and 2-benzoyl-4-chloroaniline. A typical protocol involves:

  • Schotten-Baumann reaction : React equimolar amounts of the amine and acyl chloride in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Use short-column chromatography (neutral Al₂O₃) or recrystallization to isolate the product. Yields >85% are achievable under optimized conditions .
  • Catalytic methods : For scale-up, solid acid catalysts (e.g., sulfonated polymers) can enhance efficiency and reduce side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy :
    • ¹H NMR : Confirm amide proton resonance (δ ~8.9–9.5 ppm) and aromatic splitting patterns (e.g., AA’BB’ for nitrobenzoyl) .
    • ¹³C NMR : Identify carbonyl (C=O, δ ~165 ppm) and nitro-substituted aromatic carbons (δ ~140–150 ppm) .
  • UV-Vis spectroscopy : Detect π→π* transitions (λmax ~239–290 nm) to assess conjugation .
  • HRMS : Validate molecular ion ([M+H]⁺) with mass error <2 ppm for structural confirmation .

Advanced: How does the nitro group influence the compound’s stability under acidic or basic conditions?

The nitro group enhances electrophilicity but may reduce stability in reducing environments:

  • Acidic conditions : Monitor for reversible hydrolysis of the amide bond. For example, LC-MS studies of similar compounds show equilibrium between the amide and its acid/amine precursors at pH <4 .
  • Basic conditions : Nitro groups can stabilize intermediates via resonance but may undergo reduction if exposed to strong bases (e.g., NaBH₄). Use controlled pH (~7–9) during synthesis to avoid degradation .

Advanced: What fragmentation pathways dominate in mass spectrometry analysis of this compound?

In ESI-MS/MS , two primary pathways are observed:

  • Amide bond cleavage : Generates ions like (4-nitrobenzamidic cation, m/z 167) and (2-benzoyl-4-chlorophenyl fragment, m/z 139) .
  • Nitro group rearrangement : Loss of NO• radical (Δm = -30 Da) forms a resonance-stabilized radical cation (m/z 120), followed by CO elimination (m/z 92) .
  • Chlorine-specific fragmentation : Detect isotopic patterns (³⁵Cl/³⁷Cl) to confirm halogen presence .

Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved during refinement?

Use SHELX programs (e.g., SHELXL) for robust refinement:

  • Disorder handling : Apply PART commands to model split positions and constrain thermal parameters .
  • Twinned data : For high-symmetry crystals, use TWIN/BASF commands to refine twin fractions .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to identify geometric outliers .

Advanced: What strategies mitigate mutagenic risks associated with nitroaromatic derivatives?

  • Structure-activity relationship (SAR) studies : Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) while retaining activity .
  • Metabolic profiling : Use in vitro assays (e.g., liver microsomes) to identify nitro-reduction metabolites .
  • Computational modeling : Predict mutagenicity via QSAR tools (e.g., Derek Nexus) .

Advanced: How does chlorine substitution at the 4-position affect biological interactions?

The 4-chloro group enhances lipophilicity and target binding:

  • Pharmacokinetics : Increases logP by ~0.5–1 unit, improving membrane permeability .
  • Target engagement : Chlorine’s electronegativity strengthens halogen bonds with protein residues (e.g., kinase ATP pockets) .
  • Comparative studies : Analogues lacking chlorine show reduced potency in neurokinin-2 receptor antagonism assays .

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